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Compound of Interest

Compound Name: 1,4,7-Trimethyl-1,4,7-triazonane

Cat. No.: B1214756 Get Quote

The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-

Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an

aqueous medium, streamlining the process. The overall synthesis can be broken down into

three key stages: preparation of N,N',N''-tritosyldiethylenetriamine, cyclization to form the

protected macrocycle, and subsequent deprotection.

Experimental Protocols
Step 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.

Diethylenetriamine (DET) is added to the stirred solution.

Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.

After the reaction period, the mixture is cooled, and the solid product is collected by filtration,

washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).

An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g.,

tetrabutylammonium hydroxide) are added.
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The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.

The biphasic mixture is heated with vigorous stirring.

Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration,

washed, and dried.

Step 3: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)

The purified Ts₃TACN is treated with concentrated sulfuric acid.

The mixture is heated to facilitate the removal of the tosyl protecting groups.

This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the

subsequent methylation step without isolation.

Quantitative Data for TACN Synthesis
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Step Reagent
Molar
Ratio
(to DET)

Quantit
y

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

1

Diethylen

etriamine

(DET)

1 1.16 mol
Water/K₂

CO₃
90 1 89

p-

Toluenes

ulfonyl

chloride

3.1 3.6 mol

2 Ts₃-DET 1 0.38 mol
Toluene/

Water
90 18 75

Ethylene

Dibromid

e

1.75

(initial)

0.665

mol

Sodium

Hydroxid

e

2.2
0.836

mol

3 Ts₃TACN 1 85 mmol
Conc.

H₂SO₄
140 5-6

Not

Isolated

Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane
(Me₃TACN) via Eschweiler-Clarke Reaction
The final step in the synthesis is the exhaustive methylation of the secondary amine groups of

the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and

straightforward method for this transformation, utilizing formic acid and formaldehyde as the

methylating agents.[1][2] This reaction proceeds via reductive amination and has the

advantage of preventing the formation of quaternary ammonium salts.[2]

Experimental Protocol
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The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully

neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.

To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid

(88%) are added sequentially while maintaining a low temperature.[3]

The reaction mixture is then heated to promote the methylation reaction, which is

accompanied by the evolution of carbon dioxide.[3]

After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with

the addition of a sodium hydroxide solution.

The product, 1,4,7-trimethyl-1,4,7-triazonane, is then extracted from the aqueous slurry

using an organic solvent (e.g., hexane).

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄),

filtered, and the solvent is removed under reduced pressure to yield the final product as a

light-yellow liquid.[4]

Quantitative Data for Me₃TACN Synthesis

Reagent
Molar Ratio
(to TACN)

Quantity
(for 85
mmol
TACN)

Temperatur
e (°C)

Time (h) Yield (%)

TACN·3H₂SO

₄
1 85 mmol - - 88

Formaldehyd

e (37%)
~10 112.5 mL 0, then 90 14

Formic Acid

(88%)
~20 112.5 mL 0, then 90

Sodium

Hydroxide

(50%)

-

245 g (for

final

basification)

0 -
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Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis of 1,4,7-trimethyl-1,4,7-
triazonane.
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Step 1: Synthesis of Ts3-DET

Step 2: Cyclization to Ts3TACN

Step 3: Deprotection to TACN

Step 4: Methylation to Me3TACN

Diethylenetriamine (DET)

N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts3-DET)

 K2CO3, H2O, 90°C

p-Toluenesulfonyl Chloride (TsCl)

Ts3-DETEthylene Dibromide

1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts3TACN)

Ts3TACN

 NaOH, Toluene/H2O, PTC, 90°C

Conc. H2SO4

1,4,7-Triazacyclononane Trisulfate Salt (TACN·3H2SO4)

TACN·3H2SO4

 140°C

Formaldehyde

1,4,7-Trimethyl-1,4,7-triazonane (Me3TACN)

Formic Acid

 1) NaOH (to pH 7)
 2) HCHO, HCOOH, 90°C

 3) NaOH (to pH 14)
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Start: Diethylenetriamine

Sulfonamidation with TsCl in aqueous K2CO3

Filter and dry Ts3-DET

Cyclization with Ethylene Dibromide in Toluene/H2O with NaOH and PTC

Filter and dry Ts3TACN

Deprotection with concentrated H2SO4

Neutralize with NaOH to pH 7

Eschweiler-Clarke Methylation with Formaldehyde and Formic Acid

Basify to pH 14 with NaOH

Extract with Hexane

Dry organic phase over Na2SO4

Evaporate solvent

Final Product: 1,4,7-Trimethyl-1,4,7-triazonane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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